3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride
Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties . The structure of this compound consists of a quinazolinone core with a propanoic acid side chain, making it a versatile compound for various applications.
Preparation Methods
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid with formamide or formic acid, followed by cyclization.
Introduction of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic acid chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include quinazoline-2,4-dione, dihydroquinazolinone, and substituted quinazolinone derivatives .
Scientific Research Applications
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis and leading to bacterial cell death . The compound’s ability to bind to PBPs is due to its quinazolinone core, which mimics the structure of β-lactam antibiotics .
Comparison with Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride can be compared with other quinazolinone derivatives, such as:
4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
2(1H)-quinazolinone: Another quinazolinone derivative with a different carbonyl group position, leading to distinct biological properties.
2,4(1H,3H)-quinazolinedione: A quinazolinone derivative with two carbonyl groups, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules and its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16;/h1-4,7H,5-6H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGWNPBBOBRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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